2-Acetyl-4,5,9,10-tetrahydropyrene

描述

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives

Polycyclic aromatic hydrocarbons are a class of organic compounds characterized by the presence of two or more fused aromatic rings. researchgate.net These molecules, which consist exclusively of carbon and hydrogen atoms, can be categorized as light or heavy based on the number of constituent rings, with those containing more than four rings being classified as heavy PAHs. researchgate.net The arrangement of these rings, whether in a linear, angular, or clustered fashion, significantly influences the electronic properties, stability, and reactivity of the molecule. researchgate.net

The parent compound, pyrene (B120774), is a four-ringed PAH that has been the subject of extensive study due to its unique photophysical properties. However, direct functionalization of the pyrene core can be challenging and often leads to a mixture of isomers. rsc.org This has led to the exploration of pyrene derivatives and their hydrogenated analogues as a means to control the position of substitution and to fine-tune the molecule's properties.

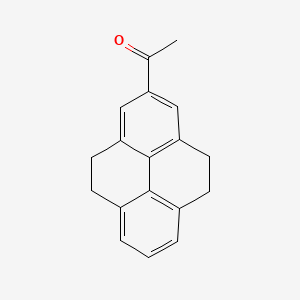

2-Acetyl-4,5,9,10-tetrahydropyrene is a derivative of pyrene where four of the peripheral double bonds have been saturated, and an acetyl group (-COCH₃) is attached at the 2-position. This structural modification has two significant consequences. Firstly, the hydrogenation to a tetrahydropyrene scaffold alters the electronic distribution and reactivity of the aromatic system. Secondly, the introduction of the acetyl group, a versatile functional group, opens up a plethora of possibilities for further chemical transformations.

The acetyl group is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. However, its true value lies in its ability to participate in a wide range of chemical reactions, serving as a handle to introduce new functionalities and build more complex molecular structures. The atmospheric transformations of PAHs and their derivatives are also a subject of significant research, with oxidation leading to the formation of various oxygenated products. nih.govnih.gov

The Synthetic Utility of 4,5,9,10-Tetrahydropyrene (B1329359) Scaffolds

The 4,5,9,10-tetrahydropyrene scaffold serves as a crucial building block in organic synthesis, primarily because it provides a strategic route to otherwise difficult-to-access substitution patterns on the pyrene core. Direct electrophilic aromatic substitution on pyrene predominantly occurs at the 1, 3, 6, and 8 positions. rsc.org However, by reducing pyrene to 4,5,9,10-tetrahydropyrene, the reactivity of the aromatic rings is altered, directing electrophilic attack to the 2 and 7 positions. rsc.orgnih.gov Subsequent re-aromatization of the tetrahydropyrene derivative then yields 2,7-disubstituted pyrenes, a class of compounds that are not readily accessible through direct functionalization of the parent pyrene. rsc.orgnih.gov

This "umpolung" of reactivity, or the reversal of the typical reactivity pattern, makes the 4,5,9,10-tetrahydropyrene scaffold an invaluable tool for organic chemists. It allows for the regioselective synthesis of a wide range of pyrene derivatives with tailored electronic and photophysical properties. The ability to precisely control the substitution pattern is paramount in the design of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.

Significance of this compound as a Key Synthetic Intermediate in Organic Synthesis

The introduction of an acetyl group at the 2-position of the 4,5,9,10-tetrahydropyrene scaffold creates a highly versatile synthetic intermediate. The acetyl group is a gateway to a multitude of chemical transformations, allowing for the elaboration of the molecular framework in a controlled and predictable manner.

One of the most common and powerful transformations of the acetyl group is its conversion into other functional groups. For instance, the acetyl group can be a precursor for the synthesis of an ethynyl (B1212043) group (-C≡CH) through a Vilsmeier-Haack-Arnold reaction followed by a Bodendorf fragmentation. rsc.org This transformation is significant as the ethynyl group is a key building block for the construction of larger conjugated systems through cross-coupling reactions, such as the Sonogashira coupling.

Furthermore, the carbonyl group of the acetyl moiety can undergo a variety of reactions. It can be reduced to an alcohol, which can then be further functionalized. It can also participate in condensation reactions to form larger, more complex structures. For example, 1-acetylpyrene, a close analogue, has been used as a starting material for the synthesis of various pyrene derivatives incorporating heterocyclic and sugar moieties. sigmaaldrich.com

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 4,5,9,10-tetrahydropyrene. researchgate.netweebly.com This electrophilic aromatic substitution reaction involves the reaction of the tetrahydropyrene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netweebly.com The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields of the desired 2-acetylated product. researchgate.net

The combination of the regioselective substitution offered by the tetrahydropyrene scaffold and the rich reactivity of the acetyl group makes this compound a cornerstone in the synthesis of advanced materials and complex organic molecules derived from the pyrene core.

Structure

3D Structure

属性

CAS 编号 |

82799-67-5 |

|---|---|

分子式 |

C18H16O |

分子量 |

248.3 g/mol |

IUPAC 名称 |

1-(4,5,9,10-tetrahydropyren-2-yl)ethanone |

InChI |

InChI=1S/C18H16O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-4,9-10H,5-8H2,1H3 |

InChI 键 |

INKIBYZEUXUPPA-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC2=C3C(=C1)CCC4=CC=CC(=C43)CC2 |

产品来源 |

United States |

Methodologies for the Synthesis of 2 Acetyl 4,5,9,10 Tetrahydropyrene

Classical and Contemporary Synthetic Routes to 2-Acetyl-4,5,9,10-tetrahydropyrene

The most established and direct method for synthesizing this compound is the Friedel-Crafts acylation of 4,5,9,10-tetrahydropyrene (B1329359). nih.govnih.gov This classic reaction involves treating the aromatic hydrocarbon with an acylating agent in the presence of a Lewis acid catalyst. nih.govlibretexts.org The reaction proceeds via the formation of an electrophilic acylium ion, which then attacks the electron-rich tetrahydropyrene ring. libretexts.org

In the electrophilic substitution of 4,5,9,10-tetrahydropyrene, the position of the incoming acetyl group is crucial. The structure of the tetrahydropyrene core directs the substitution primarily to the 2-position. This high degree of regioselectivity is a consequence of the electronic distribution and steric factors within the molecule. The 2- and 7-positions of the tetrahydropyrene nucleus are the most electronically activated and sterically accessible sites for electrophilic attack. As such, 4,5,9,10-tetrahydropyrene is recognized as a useful synthetic intermediate for preparing 2,7-disubstituted pyrene (B120774) derivatives. nih.gov

Control over the reaction is maintained by careful management of reaction conditions. While monosubstitution at the 2-position is favored, the product, an aryl ketone, is less reactive than the starting hydrocarbon, which helps to prevent over-acylation (polyacylation). This is a distinct advantage of Friedel-Crafts acylation compared to the corresponding alkylation, where the alkylated products are often more reactive than the starting material. libretexts.org Contemporary methods for controlling regioselectivity in Friedel-Crafts reactions can involve shape-selective solid catalysts like zeolites, which can offer enhanced control in certain aromatic systems. researchgate.net

Optimized Reaction Conditions and Synthetic Yield Considerations

The successful synthesis of this compound relies on carefully optimized reaction conditions to maximize yield and minimize side products. Drawing from analogous acylation procedures, a typical synthesis involves the slow, controlled addition of the acylating agent to a mixture of the tetrahydropyrene substrate and the Lewis acid catalyst in an inert solvent. nih.gov

Control of temperature is critical; reactions are often initiated at low temperatures (e.g., 0 °C) to moderate the exothermic reaction and then allowed to proceed at room temperature. nih.gov The use of a stoichiometric or even excess amount of the Lewis acid catalyst is common, as the catalyst complexes with the resulting ketone product. researchgate.net Following the reaction, the complex is hydrolyzed, typically by pouring the reaction mixture into ice and water, to liberate the final product. nih.gov

The table below outlines a representative set of reaction conditions for the acylation of 4,5,9,10-tetrahydropyrene, based on a closely related benzoylation procedure. nih.gov

| Parameter | Condition | Purpose |

| Substrate | 4,5,9,10-Tetrahydropyrene | The aromatic compound to be acylated. |

| Acylating Agent | Acetyl Chloride (or Benzoyl Chloride) | Source of the electrophilic acyl group. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. |

| Solvent | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | Inert medium for the reaction. |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |

| Atmosphere | Nitrogen (N₂) | To maintain anhydrous conditions, as the catalyst is moisture-sensitive. |

Yields are dependent on the purity of reagents, strict adherence to anhydrous conditions, and effective temperature management. Potential side reactions that can lower the yield include the formation of di-acylated products or undesired isomers, although the inherent regioselectivity of the substrate minimizes the latter.

Emerging Synthetic Strategies for this compound Analogues

The ketone functionality in this compound serves as a versatile synthetic handle for the creation of more complex molecules and analogues. This ketone can be the starting point for a variety of subsequent reactions. For instance, the carbonyl group is a key intermediate in the synthesis of complex tetraarylethene derivatives, which are of interest for their aggregation-induced emission (AIE) properties. nih.govrsc.org

Emerging strategies leverage the ketone for carbon-carbon bond-forming reactions, including:

McMurry Coupling: The reaction of the ketone with a low-valent titanium reagent (generated from TiCl₄ and a reducing agent like zinc dust) can be used to synthesize symmetric alkenes. nih.gov

Reactions with Organometallic Reagents: The addition of organolithium or Grignard reagents to the carbonyl group provides a route to tertiary alcohols, which can be further transformed. For example, reaction with diphenylmethyllithium has been used to create specialized tetraarylethenes. nih.gov

These methods demonstrate how this compound is not just an end product but a crucial building block for larger, functional π-conjugated systems. nih.gov Furthermore, the broader field of Friedel-Crafts chemistry is moving towards more environmentally benign and reusable heterogeneous catalysts to replace traditional Lewis acids, a trend that may influence future syntheses of this and related compounds. researchgate.net

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Acetyl 4,5,9,10 Tetrahydropyrene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Acetyl-4,5,9,10-tetrahydropyrene, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic, aliphatic, and acetyl protons. The aromatic protons on the tetrahydropyrene core would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns (singlets, doublets) revealing their substitution pattern and coupling relationships. The aliphatic protons of the saturated rings (at positions 4, 5, 9, and 10) would likely appear as a complex multiplet in the upfield region (around δ 2.8-3.2 ppm). The methyl protons of the acetyl group would be expected to produce a sharp singlet at approximately δ 2.6 ppm.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Aliphatic Protons (-CH₂-CH₂-) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Structural Assignment

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, one would anticipate a signal for the carbonyl carbon of the acetyl group in the highly deshielded region (around δ 198-200 ppm). Multiple signals would be present in the aromatic region (δ 120-140 ppm) corresponding to the inequivalent sp²-hybridized carbons of the pyrene (B120774) system. The aliphatic carbons would resonate in the upfield region (δ 20-30 ppm), and the methyl carbon of the acetyl group would appear at a similar chemical shift.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Carbonyl Carbon (C=O) |

| Data not available | Aromatic Carbons |

| Data not available | Aliphatic Carbons (-CH₂-) |

Infrared (IR) Spectroscopic Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1650-1700 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic methylene (B1212753) groups (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations for the aromatic system (around 1450-1600 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Strong | C=O Stretch (Ketone) |

| Data not available | Medium-Weak | Aromatic C-H Stretch |

| Data not available | Medium | Aliphatic C-H Stretch |

X-ray Diffraction Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise bond lengths, bond angles, and details of the molecular conformation and intermolecular packing.

Molecular Conformation and Crystal Packing

An X-ray crystal structure of this compound would reveal the precise conformation of the molecule. It would show the planarity of the aromatic portion and the conformation of the two saturated six-membered rings, which are likely to adopt a distorted half-chair or boat conformation. The analysis would also detail how individual molecules pack together in the unit cell, defining the crystal lattice. Research on related tetraarylethenes based on the 4,5,9,10-tetrahydropyrene (B1329359) core indicates that the degree of molecular packing in the solid state can significantly influence the material's properties. rsc.org

Intermolecular Interactions and Supramolecular Architectures

The crystal packing is governed by various non-covalent intermolecular interactions. In the case of this compound, one would expect to find C-H···π interactions between the aliphatic/aromatic protons and the electron-rich aromatic rings of neighboring molecules. Weak C-H···O hydrogen bonds involving the acetyl group's oxygen atom are also possible. These interactions combine to form a three-dimensional supramolecular architecture that stabilizes the crystal structure.

In-depth Analysis of this compound's Photophysical Characteristics Remains Elusive

A thorough investigation into the photophysical properties and excited-state dynamics of the chemical compound this compound reveals a significant gap in the available scientific literature. While the outlined study intended to explore its electronic absorption and fluorescence emission spectroscopy, as well as its transient species through time-resolved spectroscopy, a comprehensive search has not yielded specific experimental data for this particular molecule.

The planned exploration was to be structured around a detailed analysis of how solvent polarity influences the compound's absorption features, the nature of its Stokes shifts and solvatochromism in fluorescence, its fluorescence quantum yield, and the identification of transient species via nanosecond flash photolysis. However, the scientific community has yet to publish detailed studies that would provide the necessary data points, such as absorption and emission maxima in various solvents, fluorescence quantum yields, and transient absorption spectra, for this compound.

General principles of photophysics suggest that as an aromatic ketone, this compound would likely exhibit interesting solvatochromic behavior due to changes in the dipole moment upon excitation. The acetyl group, being an electron-withdrawing group, would influence the electronic transitions within the tetrahydropyrene chromophore. The partially hydrogenated pyrene core would also contribute uniquely to its photophysical signature compared to the fully aromatic pyrene system.

However, without specific experimental data, any discussion on the photophysical properties of this compound would be purely speculative. The creation of data tables for its absorption and fluorescence characteristics in different solvents, as well as data on its excited-state lifetimes and transient absorption, is not possible at this time.

Further research, including the synthesis and subsequent spectroscopic and photochemical investigation of this compound, is required to fill this knowledge gap. Such studies would be invaluable for a complete understanding of the photophysical behavior of this and related compounds.

Photophysical Properties and Excited State Dynamics of 2 Acetyl 4,5,9,10 Tetrahydropyrene Derivatives

Time-Resolved Spectroscopy of Excited States

Intersystem Crossing to Triplet States

The process of intersystem crossing (ISC), a transition from an excited singlet state (S₁) to a triplet state (T₁), is a key deactivation pathway for many organic molecules. In derivatives of 4,5,9,10-tetrahydropyrene (B1329359), the efficiency of this process can be influenced by molecular structure and the surrounding environment.

Research on related aromatic ketones has shown that the presence of a carbonyl group can facilitate ISC through spin-orbit coupling. For instance, in systems where a donor and acceptor are linked, the formation of charge-transfer states can influence the rate of intersystem crossing. The energy gap between the singlet and triplet states (ΔE_ST) is a critical factor; a smaller gap generally leads to a higher ISC rate. While specific quantum yield data for 2-acetyl-4,5,9,10-tetrahydropyrene is not extensively documented in publicly available literature, studies on analogous donor-acceptor systems provide insights. For example, the introduction of heavy atoms or specific structural motifs that promote spin-orbit coupling is a known strategy to enhance ISC yields.

The triplet state properties of related tetraphenylethene-9,10-diphenylanthracene derivatives have been investigated using triplet sensitizers like Pt(II) octaethylporphyrin (PtOEP). nih.gov Such studies allow for the characterization of triplet energy levels and lifetimes, which are fundamental parameters governing the behavior of the triplet excited state.

Mechanisms of Intramolecular Charge Transfer (ICT) States

Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation of a molecule containing an electron donor (D) and an electron acceptor (A) group leads to a significant charge redistribution, forming a highly polar excited state. In this compound, the tetrahydropyrene moiety can act as the electron donor, while the acetyl group serves as the electron acceptor.

The formation of an ICT state is often characterized by a pronounced solvatochromism, where the emission wavelength shifts to lower energies (a red shift) in more polar solvents. This is due to the stabilization of the polar ICT state by the polar solvent molecules. While specific solvatochromic data for this compound is limited, studies on various donor-acceptor pyrene (B120774) derivatives have demonstrated this behavior. For example, pyrene derivatives with donor and acceptor moieties have shown significant red shifts in emission when moving from nonpolar solvents like hexane (B92381) to polar solvents like methanol. nih.gov

Computational studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in elucidating the mechanisms of ICT. researchgate.net These studies can model the geometry of the excited state and visualize the charge distribution. In many molecules exhibiting ICT, a twisted geometry in the excited state, known as a twisted intramolecular charge transfer (TICT) state, is formed. nih.gov This twisting minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation. Theoretical investigations on related systems have shown that upon excitation, significant geometric rearrangement can occur, leading to a perpendicular arrangement of the donor and acceptor fragments. nih.gov

Femtosecond transient absorption spectroscopy is a powerful experimental technique used to directly observe the formation and dynamics of ICT states. researchgate.net By monitoring the spectral evolution on ultrafast timescales, researchers can track the process of charge separation and subsequent relaxation pathways.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-Acetyl-4,5,9,10-tetrahydropyrene by modeling electron density.

Electronic Structure Elucidation (HOMO-LUMO Energy Gaps, Orbital Character)

The electronic character of a molecule is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity and greater polarizability.

DFT calculations, often employing hybrid functionals like B3LYP, are used to precisely calculate these orbital energies. The character of the orbitals (e.g., π, π, n) and their localization can be visualized to predict reactive sites and understand electronic transitions. For instance, in many polycyclic aromatic hydrocarbons (PAHs), the HOMO and LUMO are of π character, and the primary electronic transitions are π → π.

Table 1: Representative Frontier Orbital Energies and Gaps for Pyrene (B120774) and a Substituted Derivative Calculated via DFT

Note: This table presents data for related compounds to illustrate typical values obtained through DFT calculations. Specific values for this compound would require dedicated computational analysis.

Geometrical Optimization and Conformational Landscapes

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that constitute a minimum on the potential energy surface.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how this compound interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for this purpose, providing a good balance of accuracy and efficiency for large molecules. rsc.orgrsc.orgresearchgate.net

TD-DFT calculations yield vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in the molecular geometry. These energies and their corresponding oscillator strengths can be used to simulate the molecule's UV-visible absorption spectrum. rsc.orgresearchgate.net By analyzing the orbitals involved in each transition (e.g., HOMO → LUMO), the nature of the excited state, such as a π → π* or n → π* transition, can be identified. This provides insight into the photophysical properties of the molecule, including its color and fluorescence potential. researchgate.net

Ab Initio and High-Level Quantum Chemical Calculations

While DFT and TD-DFT are powerful, more computationally intensive ab initio ("from the beginning") methods are sometimes employed to achieve higher accuracy or to benchmark the results from more approximate methods. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory (e.g., CC2), are based on solving the Schrödinger equation with fewer approximations. nih.gov

For challenging systems like pyrene and its derivatives, accurately calculating the energy of certain excited states (such as the ¹Lₐ and ¹Lₑ states) can be difficult for standard methods. nih.govrsc.org High-level ab initio calculations, particularly those that can handle multi-reference character like multi-reference perturbation theory (MRPT), are valuable for obtaining quantitatively accurate excitation energies. nih.govrsc.orgresearchgate.net Although computationally expensive, these methods can provide definitive theoretical data for the electronic states of this compound, serving as a "gold standard" for validating faster computational approaches.

Validation and Interpretation of Experimental Data through Computational Modeling

A primary strength of computational modeling is its ability to validate, interpret, and expand upon experimental findings. Theoretical calculations provide a bridge between the macroscopic properties observed in the lab and the underlying molecular structure and electronic behavior.

For this compound, calculated properties would be compared directly with experimental data. For example:

The simulated UV-Vis spectrum from TD-DFT calculations can be overlaid with the experimentally measured spectrum to assign specific absorption bands to electronic transitions.

Calculated vibrational frequencies from DFT can help in the assignment of peaks in experimental infrared (IR) and Raman spectra.

The optimized molecular geometry can be compared with data from X-ray crystallography to validate the predicted conformation.

Studies on other polycyclic aromatic hydrocarbons have demonstrated excellent agreement between calculated results and experimental data, confirming the predictive power of these theoretical methods. nih.gov This synergy between theory and experiment is essential for building a comprehensive understanding of the structure-property relationships in this compound.

Chemical Transformations and Synthetic Derivatization of 2 Acetyl 4,5,9,10 Tetrahydropyrene

Functional Group Transformations of the Acetyl Moiety

Detailed research findings on the functional group transformations of the acetyl moiety in 2-Acetyl-4,5,9,10-tetrahydropyrene could not be located.

Baeyer-Villiger Oxidation Products

No specific studies detailing the Baeyer-Villiger oxidation of this compound to its corresponding ester were found.

Hydrolysis and Alkylation Reactions

There is no available information on the hydrolysis of the acetyl group or subsequent alkylation reactions for this specific compound.

Regioselective Modifications of the Tetrahydropyrene Core

Specific examples and methodologies for the regioselective modification of the tetrahydropyrene core of this compound are not described in the accessible literature.

Design and Synthesis of Advanced Tetrahydropyrene-Based Systems

The use of this compound in the design of advanced systems is not documented.

Integration into Donor-Acceptor Architectures

No literature was found that describes the integration of this compound into donor-acceptor architectures.

Precursors for Polycyclic Aromatic Hydrocarbon Frameworks

While tetrahydropyrene derivatives can serve as precursors to PAHs, the specific application of this compound for this purpose is not documented.

Utility in Accessing Diverse Pyrene (B120774) Derivatives

The presence of the acetyl group in this compound provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of a wide array of functional groups onto the pyrene scaffold. This intermediate is particularly valuable for the synthesis of complex, unsymmetrically substituted pyrenes.

Synthesis of 2,7-Disubstituted Pyrenes

The tetrahydropyrene intermediate, this compound, is instrumental in the synthesis of 2,7-disubstituted pyrenes. The acetyl group at the 2-position can be transformed or can influence further substitution at the 7-position. For instance, nitration of 2-acetylTHPy can lead to the introduction of a nitro group at the 7-position, yielding 2-acetyl-7-nitroTHPy. Subsequent re-aromatization would provide 2-acetyl-7-nitropyrene, a versatile precursor for further derivatization. rsc.org

Furthermore, the acetyl group itself can be converted into other functionalities. For example, the Willgerodt–Kindler reaction applied to 2-acetylTHPy allows for the preparation of 2-(formylmethyl)pyrene and the corresponding butanoate derivative after re-aromatization. rsc.org Baeyer-Villiger oxidation of 2-acetylTHPy furnishes the corresponding 2-acetoxyTHPy, which upon hydrolysis and re-aromatization would yield 2-hydroxypyrene. This hydroxy derivative can then be used in various coupling reactions to introduce diverse substituents at the 2-position, and this entire sequence can be combined with substitution at the 7-position to generate a range of 2,7-disubstituted pyrenes. rsc.org

A general and selective method for synthesizing 2,7-disubstituted pyrene derivatives with two different substituents involves sequential Ir-catalyzed borylation and substitution chemistry. nih.gov This modern approach complements the classical methods starting from tetrahydropyrene intermediates.

The following table summarizes selected transformations of this compound leading to 2,7-disubstituted pyrene precursors.

| Starting Material | Reagents and Conditions | Product (after re-aromatization) | Reference |

| This compound | 1. Nitrating agent 2. Dehydrogenation | 2-Acetyl-7-nitropyrene | rsc.org |

| This compound | 1. Willgerodt–Kindler reaction 2. Dehydrogenation | 2-(Formylmethyl)pyrene | rsc.org |

| This compound | 1. Baeyer-Villiger oxidation 2. Hydrolysis 3. Dehydrogenation 4. Further substitution at C-7 | Various 2,7-disubstituted pyrenes | rsc.org |

| This compound | 1. Haloform reaction 2. Dehydrogenation | Pyrene-2-carboxylic acid | rsc.org |

Strategies for Non-K-Region Functionalized Pyrenes

The functionalization of the non-K-region of pyrene, which encompasses positions 1, 2, 3, 6, 7, and 8, is crucial for tuning its properties. The direct functionalization of pyrene often leads to mixtures of isomers, particularly at the highly reactive 1, 3, 6, and 8 positions. researchgate.net The use of this compound provides a strategic entry point for more controlled, regioselective functionalization in the non-K-region.

The acetylamino group, derived from the Curtius rearrangement of an acyl azide (B81097) synthesized from the carboxylic acid obtained via haloform oxidation of 2-acetylTHPy, can direct further substitutions. For instance, the presence of an acetylamino group at the 2-position activates the vicinal ortho position (position 1) towards electrophilic attack, which competes with substitution at the 7-position. This directing effect enables the synthesis of rare 1,2- and 2,6-substituted pyrenes. An example is the synthesis of 2-acetyl-6-bromopyrene. rsc.org

This strategic functionalization allows for the preparation of unsymmetrically substituted pyrenes that would be challenging to access through direct methods. The ability to introduce substituents at specific non-K-region positions is of significant interest for the development of advanced materials. researchgate.net

The table below outlines strategies for accessing non-K-region functionalized pyrenes starting from this compound.

| Precursor from 2-AcetylTHPy | Transformation | Resulting Substitution Pattern | Reference |

| 2-Amino-4,5,9,10-tetrahydropyrene | Acetylation to 2-acetamido-THPy, followed by bromination and re-aromatization | 2-Acetamido-7-bromopyrene and/or 2-acetamido-1-bromopyrene | rsc.org |

| 2-Acetamido-4,5,9,10-tetrahydropyrene | Nitration and re-aromatization | 1,2- and 2,6-disubstituted pyrenes | rsc.org |

Broader Academic and Applied Research Implications of 2 Acetyl 4,5,9,10 Tetrahydropyrene Derived Compounds

Contributions to Organic Materials Science

The structural characteristics of 2-Acetyl-4,5,9,10-tetrahydropyrene make it a valuable precursor for materials with tailored electronic and photophysical properties. The partially saturated pyrene (B120774) core offers a balance between extended π-conjugation and steric bulk, which is crucial for the performance of organic electronic devices.

Role in Optoelectronic Devices and Components

Derivatives of the 4,5,9,10-tetrahydropyrene (B1329359) framework, accessible from precursors like this compound, are emerging as key components in optoelectronic devices, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). The utility of these compounds stems from the ability to systematically modify their structure to fine-tune their electronic properties.

For instance, the ketone functionality, analogous to the acetyl group, serves as a synthetic handle to introduce various aromatic and electroactive moieties. A notable application is in the synthesis of tetraarylethene (TAE) derivatives. These molecules are at the forefront of research into "smart" materials due to their unique emission characteristics.

A series of tetraarylethenes incorporating the 4,5,9,10-tetrahydropyrene scaffold have been synthesized and investigated. nih.govrsc.org The synthetic pathway often involves the reaction of a ketone precursor, such as 2-benzoyl-4,5,9,10-tetrahydropyrene, with organometallic reagents or through coupling reactions like the McMurry reaction. nih.gov The resulting materials exhibit properties that are highly desirable for OLEDs, including efficient solid-state emission. The steric hindrance provided by the non-planar tetrahydropyrene unit is instrumental in preventing the detrimental π-π stacking in the solid state, a common issue that leads to fluorescence quenching in many organic luminophores. nih.gov

Luminescent Materials and Aggregation-Induced Emission (AIE) Systems

A significant contribution of this compound-derived compounds is in the field of luminescent materials, especially those exhibiting Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is invaluable for applications where solid-state or high-concentration emission is required, such as in OLEDs and biological imaging.

Research has demonstrated that by incorporating the 4,5,9,10-tetrahydropyrene moiety into tetraarylethene structures, materials with pronounced AIE characteristics can be created. nih.govrsc.org These compounds are typically weak emitters in good solvents but become highly emissive in the condensed phase. nih.govrsc.org The mechanism behind this is the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The number of 4,5,9,10-tetrahydropyrene units in the final molecule can be controlled to modulate the degree of π-conjugation and, consequently, the emission color. nih.govrsc.org However, it has been observed that a simple increase in π-conjugation does not always lead to a higher fluorescence quantum yield in the solid state. nih.govrsc.org The molecular packing in the solid state plays a crucial role, with looser packing sometimes being more effective at restricting the non-radiative decay channels. nih.govrsc.org

Design Principles for Novel Molecular Architectures

The use of this compound as a synthon allows for the implementation of key design principles for creating novel and complex molecular architectures. The inherent properties of the tetrahydropyrene core guide the construction of materials with predictable and controllable solid-state properties.

A primary design principle is the exploitation of steric hindrance to control intermolecular interactions. The 4,5,9,10-tetrahydropyrene unit, with its partially saturated and non-planar structure, acts as a bulky substituent that can prevent close packing and π-π stacking of chromophores. nih.gov This is a critical strategy for designing efficient solid-state emitters, as it mitigates aggregation-caused quenching (ACQ).

Furthermore, the acetyl group provides a versatile reaction site for building larger, more complex structures. Through reactions such as aldol (B89426) condensations, Knoevenagel condensations, or by serving as a precursor for other functional groups, a wide array of molecular architectures can be accessed. This allows for the systematic variation of the electronic and steric environment around the tetrahydropyrene core, enabling the fine-tuning of the material's properties for specific applications.

The ability to control the number and connectivity of the tetrahydropyrene units within a larger molecule, as demonstrated in the synthesis of various tetraarylethenes, showcases a modular approach to molecular design. nih.gov This modularity allows for the creation of a library of compounds with systematically varied properties, facilitating the establishment of structure-property relationships that are essential for the rational design of new functional materials.

Methodological Advancements in Synthetic Organic Chemistry

The exploration of this compound and its derivatives has also spurred methodological advancements in synthetic organic chemistry. The synthesis of the parent compound itself, likely through a Friedel-Crafts acylation of 4,5,9,10-tetrahydropyrene, represents a standard yet important transformation for functionalizing PAHs. nih.gov

The subsequent transformations of the acetyl group and its analogues open up avenues for more complex synthetic strategies. For example, the use of ketone derivatives of 4,5,9,10-tetrahydropyrene in McMurry coupling reactions provides a powerful tool for the synthesis of sterically hindered and electronically active alkenes. nih.gov This reaction, which involves the reductive coupling of two ketone molecules, has been instrumental in creating novel tetraarylethenes with AIE properties.

Moreover, the reaction of these ketone precursors with organolithium reagents demonstrates the utility of these building blocks in forming new carbon-carbon bonds and accessing complex, three-dimensional structures. nih.gov The development of efficient synthetic routes to 2,7-disubstituted pyrenes, for which 4,5,9,10-tetrahydropyrene is a useful intermediate, further highlights the importance of this class of compounds in expanding the toolkit of synthetic organic chemists. nih.gov These methodologies are not only applicable to the synthesis of materials for optoelectronics but also for the creation of novel ligands, catalysts, and other functional organic molecules.

常见问题

Q. How do impurities affect combustion energy measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。